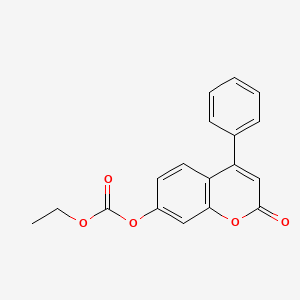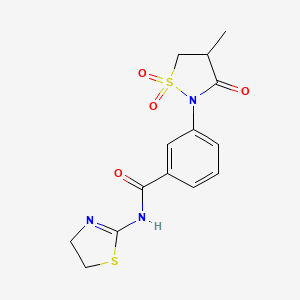
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-butanamine, commonly known as Venlafaxine, is a medication used to treat depression and anxiety disorders. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it works by increasing the levels of serotonin and norepinephrine in the brain. Venlafaxine was first approved by the United States Food and Drug Administration (FDA) in 1993 and has since become a widely prescribed antidepressant.
作用機序
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This means that it prevents these neurotransmitters from being taken back up into the nerve cells, which increases their levels in the brain. This increase in neurotransmitter levels is thought to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Additionally, Venlafaxine has been shown to have effects on other neurotransmitters such as dopamine and acetylcholine. It has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One advantage of using Venlafaxine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. Additionally, it is available in both oral and injectable forms, which allows for flexibility in dosing and administration. However, one limitation of using Venlafaxine in lab experiments is that it can have side effects such as nausea, dizziness, and insomnia. Careful monitoring of animals or human subjects is necessary to ensure that the drug is not causing harm.
将来の方向性
There are several future directions for research on Venlafaxine. One area of research could be to explore its potential use in treating other conditions such as chronic pain, hot flashes, and PTSD. Additionally, further research could be done to better understand the effects of Venlafaxine on neurotransmitters and the HPA axis. Finally, research could be done to develop new and more effective 4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-1-butanamines based on the structure of Venlafaxine.
合成法
Venlafaxine is synthesized by a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chloro-3,5-dimethylphenol with 1-chloro-3-chloromethylpropane in the presence of a base to form 4-chloro-3,5-dimethylphenoxy-3-chloromethylpropane. This intermediate is then reacted with diethylamine to form 4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethyl-3-chloromethylpropane. Finally, the chloromethyl group is replaced with a butylamine group using sodium hydride to form Venlafaxine.
科学的研究の応用
Venlafaxine has been extensively studied for its efficacy in treating depression and anxiety disorders. It has been shown to be effective in reducing the symptoms of depression and anxiety in both short-term and long-term treatment. Additionally, Venlafaxine has been studied for its potential use in treating other conditions such as chronic pain, hot flashes, and post-traumatic stress disorder (PTSD).
特性
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-5-18(6-2)9-7-8-10-19-15-11-13(3)16(17)14(4)12-15/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFXWRMRTTVZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5149933.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)

